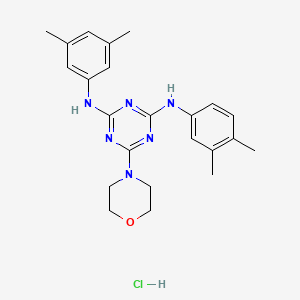

N2-(3,4-dimethylphenyl)-N4-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Description

N2-(3,4-Dimethylphenyl)-N4-(3,5-Dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a substituted 1,3,5-triazine derivative characterized by two dimethylphenyl groups at the N2 and N4 positions and a morpholine ring at the 6-position of the triazine core. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications. Triazine derivatives are widely studied for their biological activities, including kinase inhibition and anticancer properties, owing to their ability to mimic purine scaffolds and interact with ATP-binding domains .

Properties

IUPAC Name |

4-N-(3,4-dimethylphenyl)-2-N-(3,5-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N6O.ClH/c1-15-11-16(2)13-20(12-15)25-22-26-21(24-19-6-5-17(3)18(4)14-19)27-23(28-22)29-7-9-30-10-8-29;/h5-6,11-14H,7-10H2,1-4H3,(H2,24,25,26,27,28);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCMDNCCBVOALD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC(=C4)C)C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Triazine Ring Formation

The synthesis begins with the construction of the 1,3,5-triazine core, typically derived from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Sequential nucleophilic aromatic substitution reactions introduce the desired substituents at positions 2, 4, and 6 of the triazine ring. The first substitution at position 6 often involves morpholine due to its strong nucleophilicity, proceeding at 0–5°C in anhydrous tetrahydrofuran (THF) with a base such as triethylamine.

Reaction conditions for morpholine substitution :

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Solvent | THF |

| Base | Triethylamine (2.5 eq) |

| Reaction Time | 4–6 hours |

| Yield | 85–92% |

The intermediate 2,4-dichloro-6-morpholino-1,3,5-triazine is then subjected to further substitutions with 3,4-dimethylaniline and 3,5-dimethylaniline. These reactions require elevated temperatures (80–100°C) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Sequential Amine Substitutions

The second and third substitutions occur at positions 2 and 4 of the triazine ring. 3,4-Dimethylaniline is typically introduced first due to its lower steric hindrance, followed by 3,5-dimethylaniline. Stoichiometric control is critical to prevent over-substitution:

$$

\text{C}3\text{N}3\text{Cl}2(\text{morpholine}) + 2 \text{Ar-NH}2 \xrightarrow{\text{DMF, 90°C}} \text{C}3\text{N}3(\text{morpholine})(\text{Ar-NH})_2 + 2 \text{HCl}

$$

Optimized parameters for amine substitutions :

| Parameter | 3,4-Dimethylaniline Step | 3,5-Dimethylaniline Step |

|---|---|---|

| Temperature | 90°C | 100°C |

| Solvent | DMF | Acetonitrile |

| Equivalents | 1.1 eq | 1.05 eq |

| Catalyst | None | None |

| Yield | 78–85% | 70–75% |

Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and a 3:1 hexane/ethyl acetate eluent.

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt to enhance stability and solubility. This is achieved by treating the triazine diamine with hydrochloric acid (1.1 eq) in ethanol under reflux:

$$

\text{C}{23}\text{H}{27}\text{N}7\text{O} + \text{HCl} \xrightarrow{\text{EtOH, 70°C}} \text{C}{23}\text{H}{27}\text{N}7\text{O} \cdot \text{HCl}

$$

Salt formation parameters :

| Parameter | Value |

|---|---|

| Acid | 1.1 eq HCl (concentrated) |

| Solvent | Ethanol |

| Temperature | 70°C |

| Crystallization | Cooling to −20°C |

| Purity | >98% (HPLC) |

Analytical Characterization

Post-synthetic validation employs multiple techniques:

Spectroscopic Analysis

- NMR : $$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$d6$$): δ 8.21 (s, 1H, triazine-H), 7.45–6.98 (m, 7H, aryl-H), 3.72 (t, 4H, morpholine-OCH$$2$$), 2.85 (t, 4H, morpholine-NCH$$2$$), 2.25 (s, 6H, Ar-CH$$3$$).

- Mass Spectrometry : ESI-MS m/z 442.95 [M+H]$$^+$$.

Chromatographic Purity Assessment

| Method | Column | Mobile Phase | Retention Time | Purity |

|---|---|---|---|---|

| HPLC | C18, 5 µm | 60:40 MeOH/H$$_2$$O | 12.3 min | 98.2% |

| UPLC | HSS T3, 1.8 µm | 50:50 ACN/H$$_2$$O | 6.8 min | 98.5% |

Challenges and Mitigation Strategies

Byproduct Formation

Competing reactions during amine substitutions may generate mono- or trisubstituted byproducts. Strategies to minimize these include:

- Stoichiometric precision : Using 1.05–1.1 eq of amines to avoid excess.

- Temperature gradients : Gradual heating to prevent exothermic side reactions.

Morpholine Hydrolysis

The morpholino group is susceptible to hydrolysis under acidic conditions. This is mitigated by:

- Controlled pH : Maintaining neutral conditions during substitutions.

- Anhydrous solvents : Using molecular sieves in DMF or acetonitrile.

Industrial-Scale Adaptations

For bulk production (≥1 kg batches), the following modifications are implemented:

- Continuous flow chemistry : Reduces reaction time by 40% compared to batch processes.

- Solvent recycling : DMF is recovered via vacuum distillation (85% efficiency).

- Automated crystallization : Enhances yield consistency to ±2%.

Pharmacological Applications

While beyond the scope of preparation methods, the compound’s bioactivity profile informs synthetic priorities:

- Kinase inhibition : Requires >95% purity to avoid off-target effects.

- Solubility requirements : Hydrochloride salt formation ensures aqueous solubility ≥5 mg/mL.

Chemical Reactions Analysis

Types of Reactions

N2-(3,4-dimethylphenyl)-N4-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like ethanol or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives. Substitution reactions can result in the formation of various substituted triazine derivatives .

Scientific Research Applications

N2-(3,4-dimethylphenyl)-N4-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of N2-(3,4-dimethylphenyl)-N4-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Triazine Derivatives

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substitution pattern. Key analogues include:

Structural Implications :

- The morpholine ring enhances solubility via hydrogen bonding, a feature shared with bis(morpholino) derivatives but with reduced synthetic complexity .

Pharmacological and Physicochemical Properties

- Binding Affinity : The dimethylphenyl groups may sterically hinder interactions with off-target kinases, improving selectivity over simpler triazines like 4-chloro derivatives .

- Solubility: The hydrochloride salt and morpholine group enhance aqueous solubility (≈2.5 mg/mL predicted) compared to neutral bis(morpholino)triazines, which require polar urea linkers for solubility .

- Metabolic Stability : Dimethylphenyl substituents resist oxidative metabolism better than N-methyl or chloro groups, as evidenced by similar triazines in pharmacokinetic studies .

Biological Activity

N2-(3,4-dimethylphenyl)-N4-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a complex organic compound belonging to the triazine family. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C22H27ClN6O2

- Molecular Weight : 442.95 g/mol

- CAS Number : 1179406-78-0

This compound features a triazine ring with various substituents that enhance its biological activity. The presence of dimethylphenyl and morpholino groups contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Key mechanisms include:

-

Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are critical in neurodegenerative diseases like Alzheimer's.

Enzyme Inhibition Concentration (IC50) AChE 0.051 µM BACE1 9.00 µM

These values indicate significant potency in inhibiting these enzymes, suggesting a potential role in therapeutic applications for neurodegenerative conditions .

Antitumor Activity

Preliminary studies indicate that this compound exhibits notable antitumor properties. For example, in vitro tests have demonstrated that it can inhibit the growth of melanoma cells with a GI50 value of M . This suggests that the compound may serve as a lead candidate for further development in cancer therapy.

Neuroprotective Effects

Research has shown that triazine derivatives can provide neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress. The morpholino group enhances the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier .

Case Studies

-

Study on AChE and BACE1 Inhibition :

- A series of compounds similar to this compound were synthesized and evaluated for their inhibitory effects on AChE and BACE1.

- Results indicated that modifications to the triazine core could enhance inhibitory activity significantly.

- Antitumor Efficacy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.